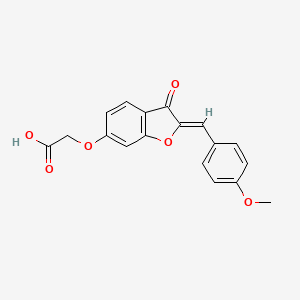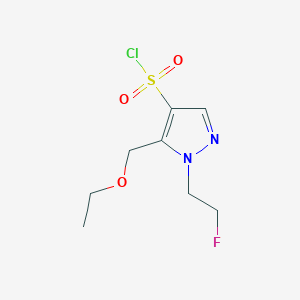
5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a sulfonyl chloride derivative of pyrazole, which has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed that this compound may act as an alkylating agent, which can modify the biological molecules and interfere with their functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride have not been extensively studied. However, some studies have reported that this compound may exhibit anti-inflammatory and antiproliferative activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high reactivity and versatility in the synthesis of various biologically active compounds. However, the limitations of using this compound include its toxicity and potential hazards associated with its handling.
Direcciones Futuras
There are several future directions for the research on 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride. One of the primary areas of research is to explore its potential use as a reagent in the synthesis of new biologically active compounds. Another area of research is to investigate its mechanism of action and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a versatile compound that has gained significant attention in the field of scientific research. Its potential applications in the synthesis of biologically active compounds and its anti-inflammatory and antiproliferative activities make it an attractive compound for further investigation. However, its toxicity and potential hazards associated with its handling should be taken into consideration while using it in lab experiments.
Métodos De Síntesis
The synthesis of 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of DMF. The reaction yields 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride as the final product.
Aplicaciones Científicas De Investigación
The 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is its use as a reagent in the synthesis of various biologically active compounds. This compound has been reported to be a versatile reagent for the synthesis of sulfonylated pyrazoles, which have shown promising biological activities.
Propiedades
IUPAC Name |
5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFN2O3S/c1-2-15-6-7-8(16(9,13)14)5-11-12(7)4-3-10/h5H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVWEPPJGQVPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CCF)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2952816.png)


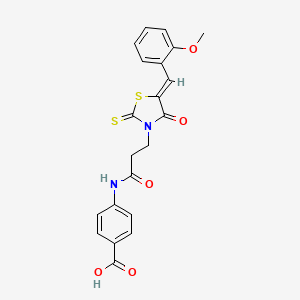
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)
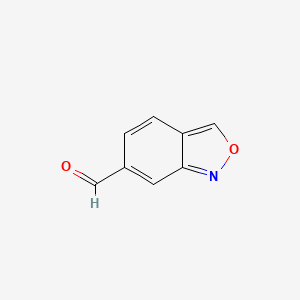
![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)
![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)
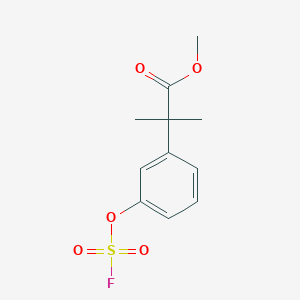
![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)
![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)
